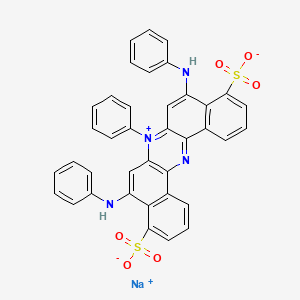
Dibenzo(a,j)phenazinium, 7-phenyl-5,9-bis(phenylamino)-4,10-disulfo-, inner salt, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzo(a,j)phenazinium, 7-phenyl-5,9-bis(phenylamino)-4,10-disulfo-, inner salt, monosodium salt is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by its phenazinium core, which is substituted with phenyl and phenylamino groups, as well as disulfo groups, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(a,j)phenazinium, 7-phenyl-5,9-bis(phenylamino)-4,10-disulfo-, inner salt, monosodium salt typically involves multi-step organic reactions. The process begins with the formation of the phenazinium core, followed by the introduction of phenyl and phenylamino groups through electrophilic aromatic substitution reactions. The disulfo groups are then introduced via sulfonation reactions under controlled conditions. The final step involves the formation of the inner salt and monosodium salt through neutralization reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Dibenzo(a,j)phenazinium, 7-phenyl-5,9-bis(phenylamino)-4,10-disulfo-, inner salt, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the phenazinium core to its corresponding dihydro form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenazinium core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro forms of the compound, and various substituted phenazinium derivatives, depending on the specific reagents and conditions used.
科学研究应用
Dibenzo(a,j)phenazinium, 7-phenyl-5,9-bis(phenylamino)-4,10-disulfo-, inner salt, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Dibenzo(a,j)phenazinium, 7-phenyl-5,9-bis(phenylamino)-4,10-disulfo-, inner salt, monosodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death in cancer cells. It also interacts with microbial cell membranes, causing disruption and leading to antimicrobial effects. The specific pathways involved include oxidative stress induction and inhibition of key metabolic enzymes.
相似化合物的比较
Similar Compounds
Dibenzo(a,j)phenazinium: Lacks the phenyl and phenylamino substitutions.
Phenazinium derivatives: Various derivatives with different substituents on the phenazinium core.
Sulfonated phenazinium compounds: Compounds with sulfo groups but different core structures.
Uniqueness
Dibenzo(a,j)phenazinium, 7-phenyl-5,9-bis(phenylamino)-4,10-disulfo-, inner salt, monosodium salt is unique due to its specific combination of phenyl, phenylamino, and disulfo groups, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for research and industrial use.
属性
CAS 编号 |
72379-52-3 |
|---|---|
分子式 |
C38H25N4NaO6S2 |
分子量 |
720.8 g/mol |
IUPAC 名称 |
sodium;10,16-dianilino-13-phenyl-2-aza-13-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17(22),18,20-undecaene-8,18-disulfonate |
InChI |
InChI=1S/C38H26N4O6S2.Na/c43-49(44,45)33-20-10-18-27-35(33)29(39-24-12-4-1-5-13-24)22-31-37(27)41-38-28-19-11-21-34(50(46,47)48)36(28)30(40-25-14-6-2-7-15-25)23-32(38)42(31)26-16-8-3-9-17-26;/h1-23H,(H3,39,40,43,44,45,46,47,48);/q;+1/p-1 |
InChI 键 |
CPVWHNNASBZXKB-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C4=C2C(=CC=C4)S(=O)(=O)[O-])N=C5C6=C(C(=CC=C6)S(=O)(=O)[O-])C(=CC5=[N+]3C7=CC=CC=C7)NC8=CC=CC=C8.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















